

3-Fluorocinnamic acid molecular weight and formula

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Compound of Interest

Compound Name: 3-Fluorocinnamic acid

Cat. No.: B1676561

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An In-depth Technical Guide to **3-Fluorocinnamic Acid**: Core Properties, Synthesis, and Applications in Drug Discovery

Introduction

3-Fluorocinnamic acid is a halogenated aromatic carboxylic acid that serves as a pivotal building block in medicinal chemistry and materials science. As a derivative of cinnamic acid, a naturally occurring compound known for a wide spectrum of biological activities, **3-Fluorocinnamic acid** provides a chemically tractable scaffold for developing novel therapeutic agents.^[1] The strategic placement of a fluorine atom on the phenyl ring significantly modulates the molecule's physicochemical properties. This modification is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.^[2]

This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the core molecular properties of **3-Fluorocinnamic acid**, a validated laboratory-scale synthesis protocol with mechanistic insights, and the strategic rationale for its application in modern drug discovery programs.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and biological assays. The key identifiers and properties for **trans-3-Fluorocinnamic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ FO ₂	[3][4][5][6]
Molecular Weight	166.15 g/mol	[3][4][5][6][7]
IUPAC Name	(2E)-3-(3-fluorophenyl)prop-2-enoic acid	[8]
Synonyms	trans-3-Fluorocinnamic acid, m-Fluorocinnamic acid	[8]
CAS Number	20595-30-6 (trans isomer)	[3][5][6][7][9]
Appearance	White to off-white crystalline solid	[10]
Melting Point	162-164 °C	[7]
SMILES	O=C(/C=C/C1=CC=CC(F)=C1)O	[3][6]

Molecular Structure and Visualization

The structure of **3-Fluorocinnamic acid** features an α,β -unsaturated carboxylic acid moiety attached to a phenyl ring, with a fluorine atom substituted at the meta (3-position). The alkene group predominantly exists in the trans (E) configuration, which is the thermodynamically more stable isomer.

Caption: 2D structure of trans-3-Fluorocinnamic acid.

Synthesis Protocol: Knoevenagel-Doeblner Condensation

The most reliable and common method for synthesizing trans-3-Fluorocinnamic acid is a variation of the Knoevenagel condensation, followed by decarboxylation. This approach offers high yield and stereoselectivity for the desired trans isomer.[10]

Experimental Workflow Diagram

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Caption: Workflow for the synthesis of **trans-3-Fluorocinnamic acid**.

Step-by-Step Methodology

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-fluorobenzaldehyde (e.g., 40 g, 0.32 mol) and malonic acid (e.g., 47 g, 0.45 mol). Add ethanol (150 mL) as the solvent.
- Catalyst Addition: To the stirred mixture, add pyridine (10 g) and a catalytic amount of piperidine (5 g).
 - Expert Insight: Pyridine acts as a weak base and solvent, while piperidine is a stronger basic catalyst. Piperidine facilitates the deprotonation of the acidic methylene protons of malonic acid to form a nucleophilic enolate, which is the key reactive intermediate.
- Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature with vigorous stirring for 8 hours.
 - Expert Insight: Heating provides the necessary activation energy for two sequential steps: the initial Knoevenagel condensation between the aldehyde and the malonic acid enolate, followed by the thermally induced decarboxylation of the resulting dicarboxylic acid intermediate. The trans isomer is the thermodynamically favored product and crystallizes preferentially.
- Workup and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. Slowly add cold water (300 mL) to the chilled mixture. The product, being sparingly soluble in the aqueous ethanol mixture, will precipitate out as a crystalline solid.
- Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual pyridine, piperidine hydrochloride, and unreacted malonic acid.

- Drying: Dry the purified solid product under vacuum to obtain **trans-3-Fluorocinnamic acid**. A typical yield for this procedure is over 80%.[\[10\]](#)

This self-validating protocol is designed for high purity and yield, as the final product crystallizes directly from the reaction mixture, minimizing the need for complex chromatographic purification.

Strategic Importance in Drug Discovery

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, and **3-Fluorocinnamic acid** is a valuable precursor for leveraging this strategy.[\[2\]](#) The fluorine atom at the meta-position imparts several advantageous properties that can be exploited in drug design.

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life and oral bioavailability of a drug candidate.[\[2\]](#)
- Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and penetrate tissues, including the blood-brain barrier, which is crucial for developing CNS-active agents.[\[2\]](#)
- Enhanced Binding Interactions: The high electronegativity of fluorine alters the electronic distribution of the phenyl ring. This can modify the pKa of the carboxylic acid group and create favorable dipole-dipole or hydrogen bond interactions with target proteins, potentially increasing binding affinity and selectivity.

Given the wide range of reported biological activities for cinnamic acid derivatives—including anticancer, antimicrobial, and anti-inflammatory properties—**3-Fluorocinnamic acid** serves as an ideal starting point for creating libraries of novel fluorinated compounds for screening and lead optimization.[\[1\]](#)[\[11\]](#)

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